5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Overview
Description
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride is a biochemical compound with the molecular formula C9H8N2O•HCl and a molecular weight of 196.63 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring with a methyl group at the 5th position and a carbaldehyde group at the 2nd position . The hydrochloride indicates that a hydrogen chloride (HCl) is also part of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 196.63 and a molecular formula of C9H8N2O•HCl . Additional properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
"5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride" is involved in the synthesis and characterization of novel compounds. For instance, it serves as a building block in the creation of new derivatives with potential biological activities. Researchers have utilized it to synthesize a range of compounds by modifying the N-1 atom of the imidazole ring or by converting it into different heterocyclic compounds like benzoxazole, benzothiazole, and benzoimidazole derivatives. These synthesized compounds are further investigated for their biological activities, showcasing the compound's role in medicinal chemistry (Orhan et al., 2019).
Anticancer Properties
Research has also explored the anticancer properties of compounds derived from "this compound". A study conducted a combinatorial synthesis of derivatives and tested them for their in vitro anticancer activity. The findings revealed that some of these compounds exhibited weak to medium anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of derivatives synthesized from this compound (Horishny et al., 2021).
Antimicrobial Activity
The antimicrobial activity of Schiff bases derived from "this compound" has been investigated. These studies synthesized Schiff bases incorporating the compound and evaluated their antimicrobial efficacy against various microorganisms. The derivatives showed moderate activity, suggesting the utility of these compounds in developing new antimicrobial agents (Mallandur et al., 2017).
Oxidation Studies
Oxidation studies involving derivatives of "this compound" have provided insights into the chemical behavior and stability of these compounds under various conditions. Such research helps in understanding the structural transformations and potential applications of these compounds in different chemical reactions (Aleksandrov et al., 2011).
Molecular Structures and Supramolecular Assembly
The compound also plays a role in the study of molecular structures and supramolecular assembly. Research has focused on understanding the crystal structures, molecular interactions, and assembly mechanisms of derivatives, which are crucial for designing materials with specific properties and applications (Cuartas et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMGUQOZKBIBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663001 | |
Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-18-0 | |
Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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